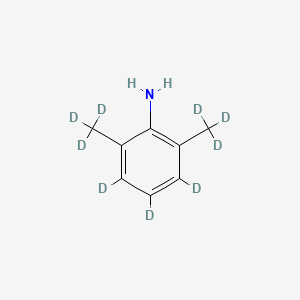
2,6-Dimethylaniline-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dimethylaniline-d9 can be synthesized through the alkylation of aniline with deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the substitution of hydrogen atoms with deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves the catalytic alkylation of aniline with deuterated methanol (CD3OD) in the presence of an acid catalyst. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylaniline-d9 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It undergoes electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
2,6-Dimethylaniline-d9 is widely used in scientific research due to its deuterated nature. Some of its applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the fate of compounds in biological systems.
Medicine: Utilized in the synthesis of deuterated drugs to improve their metabolic stability and reduce side effects.
Industry: Used in the production of dyes, pesticides, and pharmaceuticals
Mechanism of Action
The mechanism of action of 2,6-Dimethylaniline-d9 involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of metabolites that can be traced using deuterium labeling. This helps in understanding the metabolic pathways and the effects of the compound on different biological processes .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylaniline: The non-deuterated form, used in similar applications but lacks the tracing capability of deuterium.
2,4-Dimethylaniline: Another isomer with different substitution positions, leading to variations in reactivity and applications.
2,5-Dimethylaniline: Similar to 2,6-Dimethylaniline but with different chemical properties due to the position of methyl groups
Uniqueness
2,6-Dimethylaniline-d9 is unique due to its deuterated nature, which allows for precise tracing in chemical and biological studies. This makes it a valuable tool in research applications where understanding the detailed mechanisms and pathways is crucial .
Properties
Molecular Formula |
C8H11N |
|---|---|
Molecular Weight |
130.23 g/mol |
IUPAC Name |
3,4,5-trideuterio-2,6-bis(trideuteriomethyl)aniline |
InChI |
InChI=1S/C8H11N/c1-6-4-3-5-7(2)8(6)9/h3-5H,9H2,1-2H3/i1D3,2D3,3D,4D,5D |
InChI Key |
UFFBMTHBGFGIHF-XVGWXEQOSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])N)C([2H])([2H])[2H])[2H] |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate](/img/structure/B13451974.png)
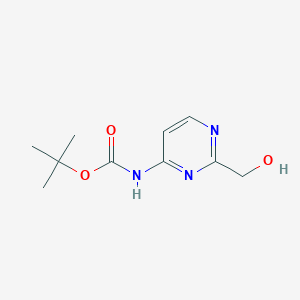
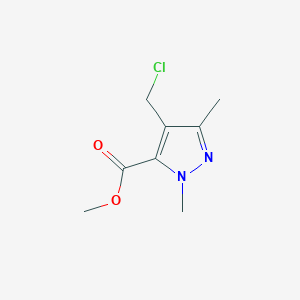
![5-[2-(Ethylsulfonyl)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione](/img/structure/B13451981.png)
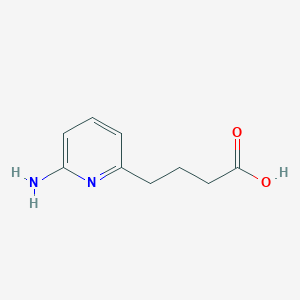
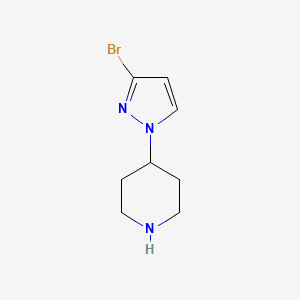
![3-(3-{[(Tert-butoxy)carbonyl]amino}propyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13451995.png)
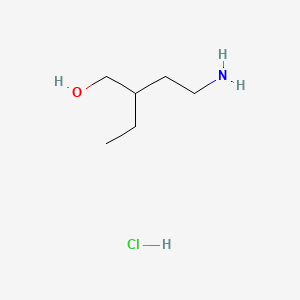
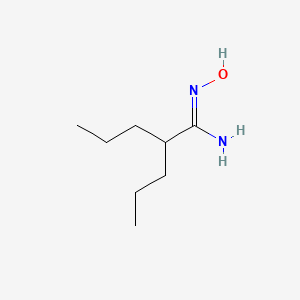
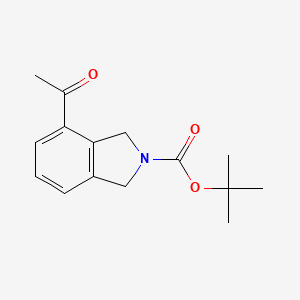
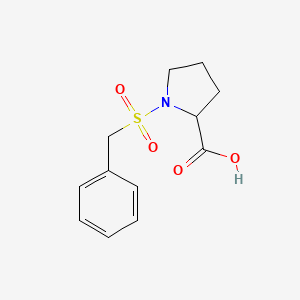
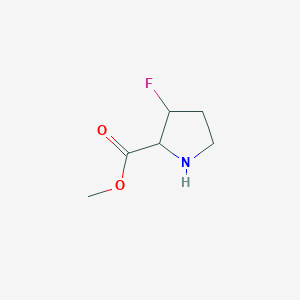
![tert-butyl N-{2-[3-(hydroxymethyl)oxetan-3-yl]ethyl}carbamate](/img/structure/B13452054.png)
![2,2-Difluoro-6-oxa-spiro[2.5]octane-1-boronic acid](/img/structure/B13452058.png)
